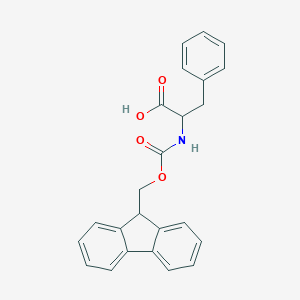

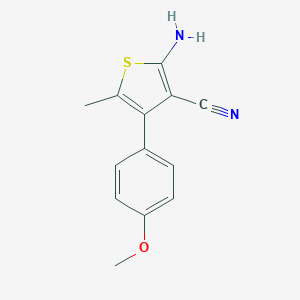

2-Amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

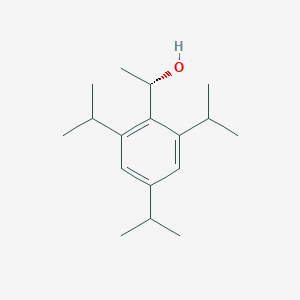

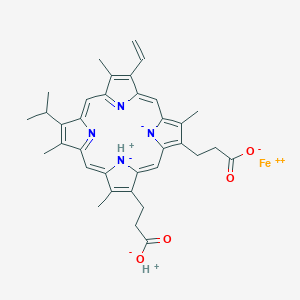

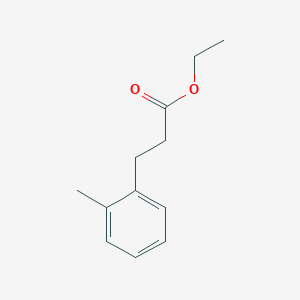

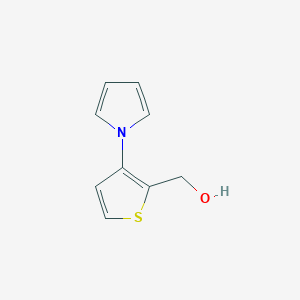

This compound belongs to a class of organic molecules with significant potential in various applications, including materials science and pharmaceuticals. Its structure features a thiophene ring, which is a common motif in molecules exhibiting interesting electronic properties, and a nitrile group that contributes to its reactivity and potential for further functionalization.

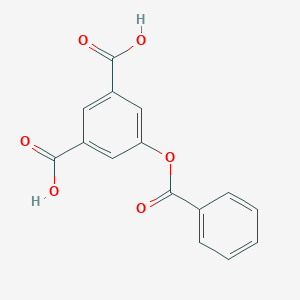

Synthesis Analysis

The synthesis of related thiophene derivatives often involves the Gewald synthesis technique, utilizing ketones, malononitrile, a mild base, and sulfur powder. For example, Divyaraj Puthran et al. (2019) synthesized related compounds using this method, highlighting the versatility and efficacy of this synthetic approach in constructing complex thiophene-based structures (Puthran et al., 2019).

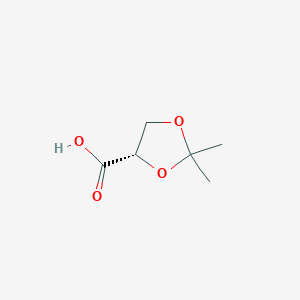

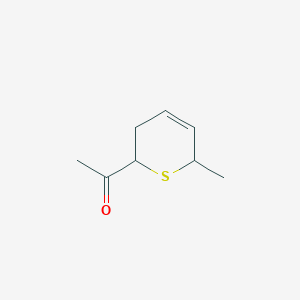

Molecular Structure Analysis

X-ray crystallography is a powerful tool for elucidating the molecular structure of thiophene derivatives. For instance, the crystal structure of a related compound, "3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile," was determined, offering insights into the arrangement of atoms and the overall geometry of such molecules (Okasha et al., 2022).

Wissenschaftliche Forschungsanwendungen

1. Crystallography

- Methods of application: The crystal structure was determined using X-ray diffraction techniques. The crystal was a colourless block with a size of 0.20 × 0.18 × 0.17 mm. The wavelength used was Mo Kα radiation (0.71073 Å). The diffractometer used was a Bruker APEX-II .

- Results or outcomes: The asymmetric unit of the title crystal structure was determined. The crystal structure was found to be monoclinic, with cell parameters a = 8.6539 (4) Å, b = 16.7491 (9) Å, c = 10.5511 (5) Å, β = 104.304 (5)°, V = 1481.92 (13) Å^3 .

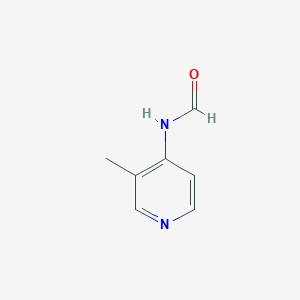

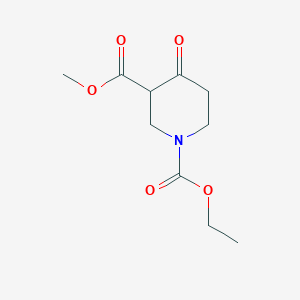

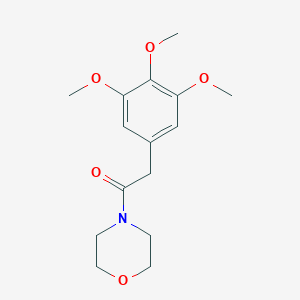

2. Organic Synthesis

- Summary of the application: The compound “2-Amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile” has been synthesized via Schiff bases reduction route. This compound is an important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .

- Methods of application: The synthesis involved the reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .

- Results or outcomes: The molecular structures of the synthesized compounds were reported. The compounds crystallized as monomeric entities in orthorhombic and monoclinic crystal systems .

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound.

Zukünftige Richtungen

Future research could explore the synthesis, properties, and potential applications of this compound. Given its functional groups, it could be of interest in fields such as medicinal chemistry, materials science, or synthetic organic chemistry.

Eigenschaften

IUPAC Name |

2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c1-8-12(11(7-14)13(15)17-8)9-3-5-10(16-2)6-4-9/h3-6H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBQZXVLOBZACE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350060 |

Source

|

| Record name | 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile | |

CAS RN |

100005-23-0 |

Source

|

| Record name | 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.